molecular formula C9H10BClO4 B591721 (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid CAS No. 874219-46-2

(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid

Cat. No. B591721
CAS RN: 874219-46-2
M. Wt: 228.435
InChI Key: HYQMEDIXHJXOND-UHFFFAOYSA-N
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Description

“(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H10BClO4 . It is used as a reactant involved in oxidative hydroxylation for the preparation of phenols .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid” consists of a phenyl ring substituted with a chlorine atom, an ethoxycarbonyl group, and a boronic acid group . The molecular weight of the compound is 228.44 g/mol .


Chemical Reactions Analysis

“(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid” is involved in oxidative hydroxylation for the preparation of phenols . Boronic acids are also known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

“(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid” has a molecular weight of 228.44 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 66.8 Ų .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Sensing Applications

Boronic acids, including 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

Protein Manipulation and Modification

Boronic acids are used for the manipulation and modification of proteins. This is an area of particular growth, with boronic acids being used for the interference in signalling pathways and enzyme inhibition .

Cell Delivery Systems

Boronic acids are used in cell delivery systems. They are used as biochemical tools for various purposes, including cell delivery systems .

Electrophoresis of Glycated Molecules

Boronic acids are used for electrophoresis of glycated molecules. They are also employed as building materials for microparticles for analytical methods .

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin .

Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction

This compound is used as a reagent for the Tandem-type Pd (II)-catalyzed oxidative Heck reaction .

Safety and Hazards

“(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid” is classified as a hazardous substance. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the palladium (II) complex through a process known as transmetalation .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid acts as a nucleophile . It is transferred from boron to palladium during the transmetalation process . This interaction results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of suitable transport mechanisms.

Result of Action

The result of the action of 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . The compound’s action can also contribute to the oxidative hydroxylation for the preparation of phenols .

Action Environment

The action, efficacy, and stability of 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid are influenced by several environmental factors. These include the reaction conditions, such as temperature and pH, and the presence of other reactants. For instance, the Suzuki–Miyaura cross-coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

properties

IUPAC Name

(4-chloro-3-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQMEDIXHJXOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657420
Record name [4-Chloro-3-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid

CAS RN

874219-46-2
Record name 1-Ethyl 5-borono-2-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Chloro-3-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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